Cas no 2228087-56-5 (2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid)

2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid
- EN300-1987812
- 2228087-56-5
-
- インチ: 1S/C10H19NO4/c1-9(2,7(11)8(12)13)6-5-14-10(3,4)15-6/h6-7H,5,11H2,1-4H3,(H,12,13)
- InChIKey: LLVABHIAMAAPNX-UHFFFAOYSA-N
- SMILES: O1C(C)(C)OCC1C(C)(C)C(C(=O)O)N
計算された属性
- 精确分子量: 217.13140809g/mol
- 同位素质量: 217.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.8Ų
- XLogP3: -1.9
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987812-0.05g |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid |
2228087-56-5 | 0.05g |
$1261.0 | 2023-09-16 | ||
Enamine | EN300-1987812-10.0g |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid |
2228087-56-5 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1987812-0.25g |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid |
2228087-56-5 | 0.25g |
$1381.0 | 2023-09-16 | ||
Enamine | EN300-1987812-2.5g |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid |
2228087-56-5 | 2.5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-1987812-0.1g |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid |
2228087-56-5 | 0.1g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-1987812-5g |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid |
2228087-56-5 | 5g |
$4349.0 | 2023-09-16 | ||
Enamine | EN300-1987812-1.0g |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid |
2228087-56-5 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1987812-5.0g |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid |
2228087-56-5 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1987812-0.5g |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid |
2228087-56-5 | 0.5g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-1987812-10g |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid |
2228087-56-5 | 10g |
$6450.0 | 2023-09-16 |
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acidに関する追加情報
Comprehensive Overview of 2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid (CAS No. 2228087-56-5)
2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid (CAS No. 2228087-56-5) is a specialized amino acid derivative with a unique structural framework. This compound features a dioxolane ring and a methylbutanoic acid backbone, making it a subject of interest in pharmaceutical research and organic synthesis. Its molecular formula and intricate architecture offer potential applications in drug development, particularly in designing bioactive molecules and peptide mimetics.
The growing demand for novel amino acid derivatives in medicinal chemistry has placed compounds like 2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid in the spotlight. Researchers are exploring its role in enzyme inhibition and receptor modulation, aligning with trends in targeted therapy and personalized medicine. Its chiral centers and functional groups also make it valuable for asymmetric synthesis, a hot topic in modern green chemistry.
From a synthetic chemistry perspective, CAS No. 2228087-56-5 serves as a versatile building block for complex molecules. Its dioxolane-protecting group enhances stability during multi-step reactions, addressing common challenges in peptide synthesis. Recent studies highlight its utility in creating glycomimetics, which mimic carbohydrate structures for applications in immunotherapy and vaccine development—areas gaining traction due to global health priorities.
The physicochemical properties of 2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid contribute to its solubility and reactivity profile. Its zwitterionic nature at physiological pH makes it compatible with biological systems, while the steric hindrance from the dimethyl-dioxolane group influences its conformational flexibility. These traits are critical for structure-activity relationship (SAR) studies, a key focus in computational drug design.
In the context of market dynamics, the compound aligns with the rising interest in custom synthesis and high-value intermediates. Pharmaceutical companies increasingly seek tailored amino acid analogs to accelerate drug discovery pipelines. Suppliers of CAS No. 2228087-56-5 emphasize GMP-grade production and batch-to-batch consistency, responding to stringent industry standards for preclinical research materials.
Emerging applications of 2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid extend to bioconjugation techniques used in diagnostic probes and drug-delivery systems. Its reactive amino and carboxyl groups enable crosslinking with biopolymers or nanocarriers, supporting innovations in theranostics—a field merging therapy and diagnostics. This positions the compound favorably within the expanding biopharmaceutical sector.
Quality control protocols for CAS No. 2228087-56-5 typically involve HPLC purity analysis, chiral HPLC for enantiomeric excess determination, and mass spectrometry for structural confirmation. Such rigorous characterization meets the demands of regulatory submissions, particularly for Investigational New Drug (IND) applications—a process frequently queried in pharma SEO searches.
Future research directions may explore the compound’s potential in metal-chelating therapies or as a precursor for heterocyclic compounds. The dioxolane moiety could inspire designs of metabolically stable analogs, addressing pharmacokinetic challenges—a persistent theme in drug optimization forums. Collaborations between academic labs and CDMOs (Contract Development and Manufacturing Organizations) are likely to drive innovation with this scaffold.
For researchers sourcing 2-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylbutanoic acid, considerations include scalable synthesis routes, cost-efficiency, and intellectual property landscapes. Suppliers often provide technical datasheets detailing storage conditions (-20°C desiccated) and handling guidelines, ensuring compliance with laboratory safety standards—a frequent search intent among procurement specialists.
In summary, CAS No. 2228087-56-5 represents a multifaceted tool for chemical biology and drug development. Its structural uniqueness and adaptability to biocatalytic transformations resonate with contemporary themes like sustainable chemistry and precision medicine. As the scientific community prioritizes molecular diversity for therapeutic breakthroughs, this compound’s relevance in R&D ecosystems will continue to evolve.
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